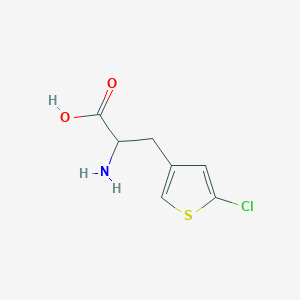

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H8ClNO2S |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

2-amino-3-(5-chlorothiophen-3-yl)propanoic acid |

InChI |

InChI=1S/C7H8ClNO2S/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11) |

InChI Key |

KCKBVFFCLXOLQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CC(C(=O)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by amino acid functionalization. One common method includes the reaction of 5-chlorothiophene-3-carboxylic acid with ammonia to introduce the amino group, followed by a series of steps to form the propanoic acid structure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, various nucleophiles.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and thiophene groups. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Influence of Aromatic Core and Substituent Position

- Thiophene vs. This impacts pharmacokinetic properties .

- Substituent Position: The biocatalytic activity of 2-amino-3-(thiophen-2-yl)propanoic acid in ammonia elimination () suggests that substituent position (2- vs. 3-thiophen-yl) affects enzyme-substrate interactions. The 5-chloro substitution in the target compound may sterically or electronically modulate such interactions .

Halogenation Effects

- This is critical in medicinal chemistry for targeting specific binding pockets .

Stereochemical Considerations

- Enantiomers of chloroarylpropanoic acids, such as (R)- and (S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid (), exhibit distinct biological activities. This highlights the importance of chiral resolution in drug development, which may apply to the target compound’s stereoisomers .

Salt Forms and Solubility

- Dihydrochloride salts (e.g., ) improve solubility and stability, a strategy applicable to the target compound for pharmaceutical formulations .

Biological Activity

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the synthesis, biological activities, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring substituted with a chlorine atom, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with amino acids. The synthetic pathway may include steps such as:

- Formation of the Thiophene Derivative : Starting from 5-chlorothiophene.

- Amidation : Reacting the thiophene derivative with propanoic acid derivatives.

- Purification : Using chromatography techniques to isolate the target compound.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds often exhibit significant antimicrobial properties. In studies, this compound has shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

These results demonstrate its potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound's structure suggests possible anticancer properties due to its ability to interact with cellular pathways involved in cancer proliferation. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways such as PI3K/AKT.

Study on Antibacterial Properties

A study conducted on various thiophene derivatives, including this compound, revealed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in developing new antibiotics .

Anticancer Research

In another investigation focusing on the anticancer effects of thiophene derivatives, compounds similar to this compound were shown to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.